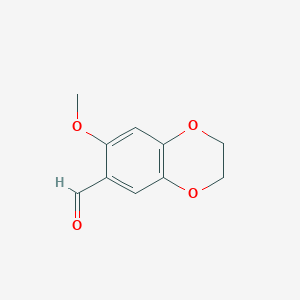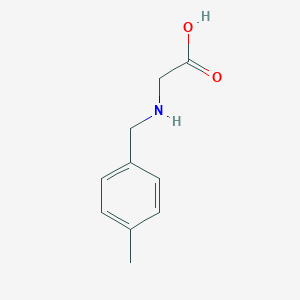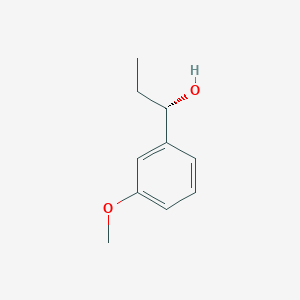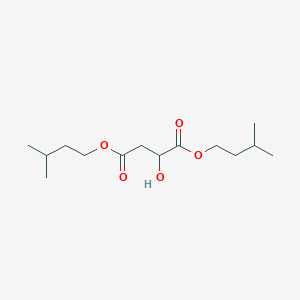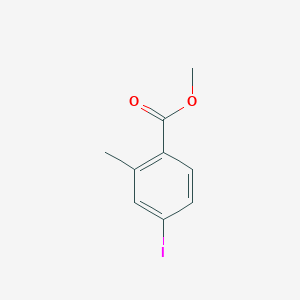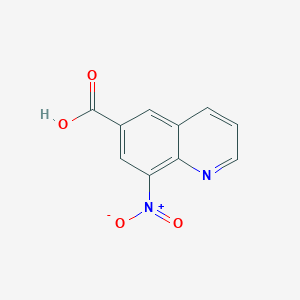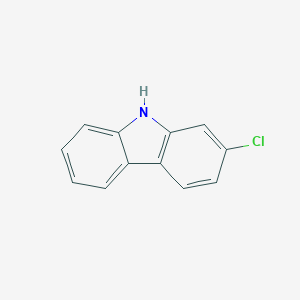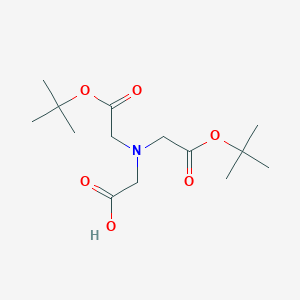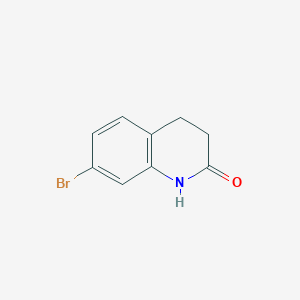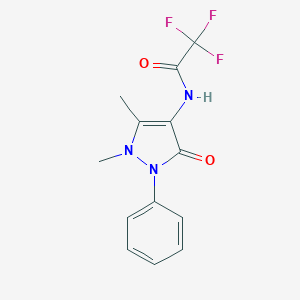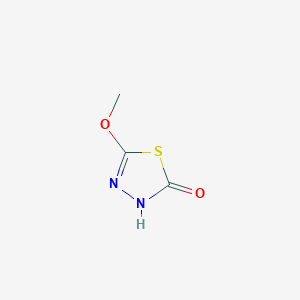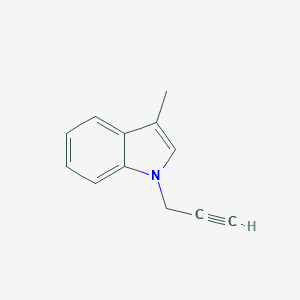
3-Methyl-1-prop-2-ynylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-prop-2-ynylindole (MPI) is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that is commonly used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood. However, it has been proposed that 3-Methyl-1-prop-2-ynylindole exerts its effects by modulating various signaling pathways in the body. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
生化学的および生理学的効果
3-Methyl-1-prop-2-ynylindole has been found to have a wide range of biochemical and physiological effects. Some of the major effects of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.
2. Antioxidant effect: 3-Methyl-1-prop-2-ynylindole has been found to have an antioxidant effect by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-cancer effect by inducing apoptosis in cancer cells.
4. Neuroprotective effect: 3-Methyl-1-prop-2-ynylindole has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3-Methyl-1-prop-2-ynylindole has several advantages and limitations for lab experiments. Some of the major advantages of 3-Methyl-1-prop-2-ynylindole are:
1. High purity: 3-Methyl-1-prop-2-ynylindole can be synthesized with high purity, which makes it ideal for use in lab experiments.
2. Versatile: 3-Methyl-1-prop-2-ynylindole has a wide range of applications in various fields of study, which makes it a versatile compound.
3. Low toxicity: 3-Methyl-1-prop-2-ynylindole has low toxicity, which makes it safe for use in lab experiments.
Some of the major limitations of 3-Methyl-1-prop-2-ynylindole are:
1. Limited solubility: 3-Methyl-1-prop-2-ynylindole has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. Limited stability: 3-Methyl-1-prop-2-ynylindole is not very stable and can degrade over time, which makes it difficult to store for long periods.
3. Limited availability: 3-Methyl-1-prop-2-ynylindole is not readily available commercially, which makes it difficult to obtain for lab experiments.
将来の方向性
There are several future directions for the study of 3-Methyl-1-prop-2-ynylindole. Some of the major future directions are:
1. Development of new drugs: 3-Methyl-1-prop-2-ynylindole has been found to have several beneficial effects, which makes it a potential candidate for the development of new drugs.
2. Study of signaling pathways: The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood, and further studies are needed to elucidate the signaling pathways involved.
3. Study of structure-activity relationship: Further studies are needed to understand the structure-activity relationship of 3-Methyl-1-prop-2-ynylindole, which can help in the development of more potent compounds.
4. Study of pharmacokinetics: Further studies are needed to understand the pharmacokinetics of 3-Methyl-1-prop-2-ynylindole, which can help in the development of optimal dosing regimens.
合成法
The synthesis of 3-Methyl-1-prop-2-ynylindole involves the reaction of 3-methylindole with propargyl bromide in the presence of a base. The reaction takes place under mild conditions and yields 3-Methyl-1-prop-2-ynylindole as the major product. The purity of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
3-Methyl-1-prop-2-ynylindole has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology. Some of the major scientific research applications of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: 3-Methyl-1-prop-2-ynylindole has been found to have antioxidant activity, which makes it a potential candidate for the development of new antioxidant drugs.
3. Anti-cancer activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs.
4. Neuroprotective activity: 3-Methyl-1-prop-2-ynylindole has been found to have neuroprotective activity, which makes it a potential candidate for the development of new neuroprotective drugs.
特性
CAS番号 |
134478-87-8 |
|---|---|
製品名 |
3-Methyl-1-prop-2-ynylindole |
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC名 |
3-methyl-1-prop-2-ynylindole |
InChI |
InChI=1S/C12H11N/c1-3-8-13-9-10(2)11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
InChIキー |
ZICFXYLAQBSQFN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
正規SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
同義語 |
3-methyl-1-(prop-2'-ynyl)indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)
